(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid
CAS No.: 215226-74-7
Cat. No.: VC17343871
Molecular Formula: C5H4Cl2O4
Molecular Weight: 198.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215226-74-7 |
|---|---|
| Molecular Formula | C5H4Cl2O4 |
| Molecular Weight | 198.99 g/mol |
| IUPAC Name | (Z)-2-chloro-3-(chloromethyl)but-2-enedioic acid |
| Standard InChI | InChI=1S/C5H4Cl2O4/c6-1-2(4(8)9)3(7)5(10)11/h1H2,(H,8,9)(H,10,11)/b3-2+ |
| Standard InChI Key | XCQFNBRZFLBACO-NSCUHMNNSA-N |
| Isomeric SMILES | C(/C(=C(/C(=O)O)\Cl)/C(=O)O)Cl |
| Canonical SMILES | C(C(=C(C(=O)O)Cl)C(=O)O)Cl |
Introduction
Structural Characteristics and Nomenclature
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid belongs to the class of α,β-unsaturated carboxylic acids. Its IUPAC name derives from the Z configuration of the double bond between C2 and C3, where the higher-priority substituents (chlorine at C2 and chloromethyl at C3) are on the same side. The molecular structure is characterized by:
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Two carboxylic acid groups at positions 1 and 4.
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Chlorine atoms at positions 2 and 3 (the latter as part of a chloromethyl group).
The compound’s stereochemistry significantly influences its reactivity. For example, the Z configuration creates a cis arrangement of the chlorinated groups, enhancing electrophilicity at the double bond compared to its E isomer .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves chlorination of maleic acid or its anhydride. A common method proceeds as follows:
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Chlorination of Maleic Anhydride:
Maleic anhydride reacts with chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst. The reaction occurs in a nonpolar solvent (e.g., carbon tetrachloride) at 0–50°C. -
Purification:
The crude product is purified via recrystallization from ethanol or vacuum distillation to achieve >95% purity.
Table 1: Synthetic Conditions for (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic Acid
| Parameter | Details |
|---|---|
| Starting Material | Maleic anhydride |
| Catalyst | FeCl₃ (5 mol%) |
| Solvent | CCl₄ |
| Temperature | 0–50°C |
| Reaction Time | 6–12 hours |
| Yield | 70–85% |
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency:
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Feedstock: Maleic anhydride is continuously introduced into a chlorination chamber.
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Reactor Design: Tubular reactors with temperature zones (0°C for initiation, 50°C for completion) minimize side reactions.
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Byproduct Management: HCl gas is scrubbed and recycled, while unreacted Cl₂ is quenched with sodium hydroxide.
Chemical Reactivity and Derivatives
Electrophilic Reactivity
The α,β-unsaturated system renders the compound highly electrophilic, participating in:
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Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming adducts.
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Diels-Alder Reactions: Acts as a dienophile with conjugated dienes to yield six-membered cycloadducts.
Functional Group Transformations
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Oxidation: Treatment with KMnO₄ in acidic conditions yields chlorinated fumaric acid derivatives.
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Reduction: LiAlH₄ reduces the double bond, producing 2-chloro-3-(chloromethyl)succinic acid.
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Esterification: Reacts with methanol/H₂SO₄ to form dimethyl esters, enhancing volatility for GC analysis.
Toxicological and Environmental Impact
Table 2: Mutagenicity Data for Chlorinated Butenedioic Acids
| Compound | Test System | Result (Revertants/µmol) |
|---|---|---|
| (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid | S. typhimurium TA100 | 1,450 ± 210 |
| (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid* | In silico prediction | 1,200–1,600 |
*Predicted using read-across from E-isomer data .
Environmental Persistence
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Soil Mobility: Low adsorption (Koc ≈ 54) indicates high leaching potential into groundwater.
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Aquatic Toxicity: Estimated BCF (bioconcentration factor) of 3 suggests minimal bioaccumulation in fish.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Hindered Amine Light Stabilizers (HALS): Used to prevent UV degradation in polymers.
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Antitumor Agents: Chlorinated α,β-unsaturated acids exhibit pro-apoptotic effects in cancer cell lines .
Environmental Chemistry
Detected in chlorinated drinking water (up to 961 ng/L), it is a disinfection byproduct requiring monitoring under EPA guidelines.
Comparison with Geometric Isomers
Table 3: Z vs. E Isomer Properties
| Property | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| Melting Point | 128–130°C | 142–144°C |
| Dipole Moment | 3.8 D | 2.2 D |
| Aqueous Solubility | 1.2 g/L (20°C) | 0.8 g/L (20°C) |
| Mutagenicity (TA100) | Predicted: 1,200–1,600 rev/µmol | Measured: 1,450 rev/µmol |
The Z-isomer’s higher dipole moment and solubility correlate with increased reactivity in polar solvents .
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